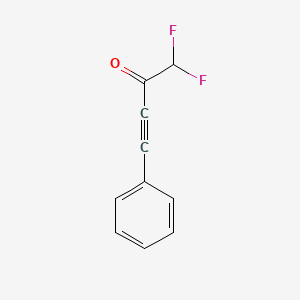
1,1-Difluoro-4-phenylbut-3-yn-2-one
Overview
Description
1,1-Difluoro-4-phenylbut-3-yn-2-one, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a small molecule inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration.
Scientific Research Applications
Electrolyte Additives in Lithium Ion Batteries
1,1-Difluoro-4-phenylbut-3-yn-2-one and similar difluoroalkenes have been studied as potential electrolyte additives for high-charge-voltage lithium-ion batteries. These compounds can induce favorable solid electrolyte interphase (SEI) formation, contributing to improved battery performance and longevity (Kubota et al., 2012).
Nucleophilic Perfluoroalkylation
This compound has been utilized in fluoride-catalyzed nucleophilic perfluoroalkylations of acetylenic ketones or aldehydes. This process facilitates the creation of perfluoroalkylated alcohols, which are significant in various chemical syntheses (Manandhar, Singh, & Shreeve, 2002).
Uncommon Reaction with Diphenyldiazomethane
In a study, 1,1,1-trifluoro-4-phenylbut-3-yn-2-one reacted with diphenyldiazomethane to form a unique pyrazole derivative, highlighting its potential in creating novel organic structures (Vasin et al., 2017).
Reactions with Diamines or Aminoethanethiol
This compound reacts with aliphatic diamines or 2-aminoethanethiol, leading to various products depending on the reaction conditions. These reactions demonstrate the versatility of 1,1-Difluoro-4-phenylbut-3-yn-2-one in organic synthesis (Hankovszky, Hideg, & Lloyd, 1974).
Difluorodienes Synthesis
Difluorodienes are derived from 4-aryl-1,3-dibromo-1,1-difluorobutanes, demonstrating the utility of difluoro compounds in synthesizing dienes, which are essential in many organic reactions (Elsheimer, Foti, & Bartberger, 1996).
Spectral Characteristics and Biological Activity Studies
Studies have explored the spectral characteristics and potential biological activity of related difluoro compounds, indicating their potential application in photovoltaic cells and as anticancer agents (Al-Otaibi et al., 2020).
Cyclotrimerization Reactions
Research on cyclotrimerization reactions involving 1-phenylbut-1-yn-3-one has shed light on the formation of symmetrical benzene derivatives, highlighting the compound's role in complex organic synthesis (Gervasio, Sappa, & Markó, 1993).
properties
IUPAC Name |
1,1-difluoro-4-phenylbut-3-yn-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFHYGISSIMQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-4-phenylbut-3-yn-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)
![2-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B3039465.png)
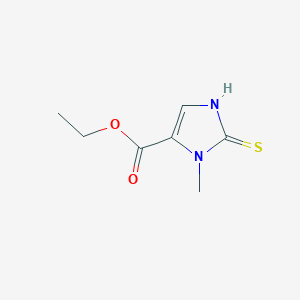
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine](/img/structure/B3039467.png)
![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)
![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)
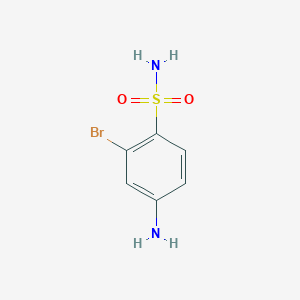
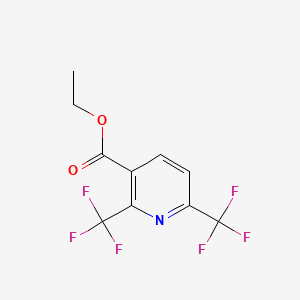
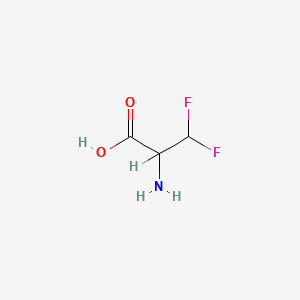
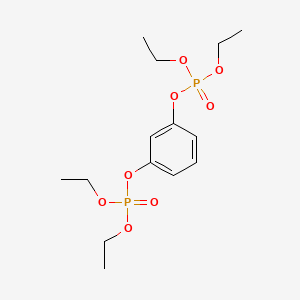
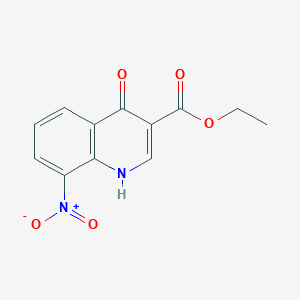
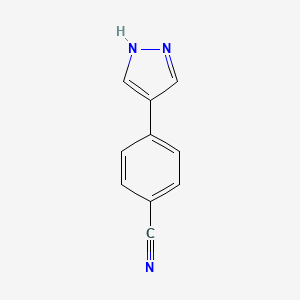

![4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3039487.png)